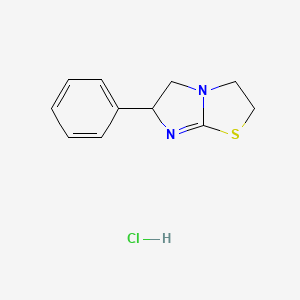
sodium;tetraethylboranuide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium tetraethylboranuide, with the chemical formula C8H20BNa, is a white crystalline powder known for its applications in various chemical processes . This compound is characterized by its sodium and borate functional groups and is commonly used as a reagent in organic synthesis.
Preparation Methods
Sodium tetraethylboranuide can be synthesized through several methods. One common synthetic route involves the reaction of sodium hydride with tetraethylborane under an inert atmosphere to prevent oxidation . The reaction typically occurs at ambient temperatures, and the product is isolated as a white crystalline powder. Industrial production methods often involve similar reaction conditions but on a larger scale, with careful control of temperature and moisture to ensure product purity .
Chemical Reactions Analysis
Sodium tetraethylboranuide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form borate esters.
Reduction: It acts as a reducing agent in the preparation of boron-containing compounds.
Substitution: It participates in substitution reactions where the borate moiety is introduced into organic molecules.
Common reagents used in these reactions include halides, acids, and other electrophiles. The major products formed from these reactions are typically boron-containing organic compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Sodium tetraethylboranuide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which sodium tetraethylboranuide exerts its effects involves the interaction of its borate moiety with various molecular targets. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers in substrates to form new bonds. This reactivity is facilitated by the electron-donating properties of the ethyl groups attached to the boron atom . The pathways involved in its reactions often include the formation of boron-carbon bonds, which are crucial in the synthesis of complex organic molecules .
Comparison with Similar Compounds
Sodium tetraethylboranuide can be compared with other boron-containing compounds such as:
Sodium tetrahydroborate (sodium borohydride): Unlike sodium tetraethylboranuide, sodium tetrahydroborate is primarily used as a reducing agent in various chemical reactions.
Potassium tetraethylborate: Similar in structure but with potassium instead of sodium, it exhibits similar reactivity but may differ in solubility and handling properties.
The uniqueness of sodium tetraethylboranuide lies in its ability to introduce ethyl groups into organic molecules, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
sodium;tetraethylboranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20B.Na/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSBMTRYJRHYNI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC)(CC)(CC)CC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](CC)(CC)(CC)CC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20BNa |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![sodium;4-[[7-[(2R,3S,4S,5R)-4-carbamoyloxy-3-hydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-4-hydroxy-8-methyl-2-oxochromen-3-yl]carbamoyl]-2-(3-methylbut-2-enyl)phenolate](/img/structure/B7801958.png)






![potassium;(2R)-2-[[(E)-4-ethoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetate](/img/structure/B7801991.png)

![calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;pentahydrate](/img/structure/B7802002.png)




